molecular formula C11H16N2O B15273548 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15273548
M. Wt: 192.26 g/mol
InChI Key: ODQQLQPOIUIWMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through multiple pathways. One method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which yields the desired compound in high yields . Another approach uses halomethyl carbonyl compounds and 5-aminopyrazolo-pyridine derivatives under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By inhibiting NNMT, this compound helps regulate metabolic processes and energy balance within cells . It also interacts with pathways involving NAD+ and SIRT1, which are crucial for cellular energy production and metabolism .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-1-(cyclobutylmethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-9/h5,7,9H,2-4,6,12H2,1H3

InChI Key

ODQQLQPOIUIWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2CCC2

Origin of Product

United States

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